3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
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Overview
Description
3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features both benzimidazole and triazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the benzimidazole and triazole intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids . The final step involves coupling these intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation)
Major Products
The major products of these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or sulfonated forms, which can exhibit different biological activities .
Scientific Research Applications
3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)ethanol: Shares the benzimidazole core but differs in the substituents, leading to different biological activities.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Contains multiple benzimidazole units, used in materials science for its unique properties.
5-(1H-benzimidazol-2-yl)benzene-1,3-diamine: Another benzimidazole derivative with potential biological activities.
Uniqueness
What sets 3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide apart is its combination of benzimidazole and triazole rings, which can interact with multiple biological targets, offering a broader range of potential therapeutic applications .
Properties
Molecular Formula |
C17H20N6O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-5-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C17H20N6O2/c1-23-10-18-12-9-11(4-6-13(12)23)5-7-15(24)19-17-20-16(21-22-17)14-3-2-8-25-14/h4,6,9-10,14H,2-3,5,7-8H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
AKYQYALETJCRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CCC(=O)NC3=NNC(=N3)C4CCCO4 |
Origin of Product |
United States |
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